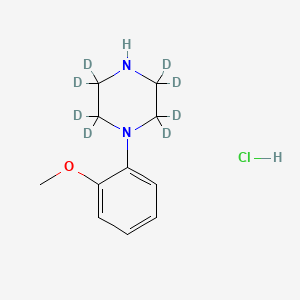

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride is a deuterated derivative of 1-(2-Methoxyphenyl)piperazine hydrochloride. This compound is often used as a reference material in forensic laboratories and has applications in various fields such as chemistry, biology, and medicine .

准备方法

The synthesis of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves the reaction of 2-methoxyaniline with piperazine in the presence of deuterated reagents. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

Acylation Reactions

1-(2-Methoxyphenyl)piperazine reacts with acetic anhydride to form acetylpiperazine derivatives , critical intermediates for pharmaceuticals like penitiazole (anthelmintic agent) .

Reaction conditions :

- Solvent: Methanol

- Temperature: Room temperature

- Catalyst: None required

Salt Formation

Conversion to hydrobromide salts is achieved via treatment with HBr in methanol at low temperatures:

| Parameter | Value |

|---|---|

| Reaction Temperature | -15°C to 5°C |

| Time | 2.5 hours |

| Solvent | Methanol |

| Reagent | HBr (150 g/L in methanol) |

Acid-Base Reactivity

The piperazine ring’s secondary amines participate in acid-base reactions, forming stable hydrochloride salts (pKa ~9.5). Deuterium substitution minimally alters pKa due to isotopic effects (<0.1 pH unit shift) .

Solubility Profile :

Chromatographic Behavior

Retention times and mass transitions for LC-MS/MS analysis:

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine-d8 | 4.712 | 236.16 | 90.95, 64.95 | 25, 47 |

| Non-deuterated analog | 2.858 | 228.72 | 135.00, 76.90 | 17, 43 |

NMR Spectral Signatures

- 1H NMR (D2O) :

Isotopic Effects on Reactivity

Deuterium labeling at the piperazine ring marginally slows reaction rates in SN2 mechanisms (e.g., alkylation) due to increased bond strength (C-D vs. C-H). Experimental kinetic isotope effects (KIE) for analogous piperazines range from 1.5–2.0 .

Stability and Degradation

科学研究应用

Analytical Chemistry

1-(2-Methoxyphenyl)piperazine-d8 hydrochloride is extensively used as an internal standard in various analytical techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is crucial for the detection of new psychoactive substances (NPS) and piperazine derivatives in biological fluids like serum and urine. The deuterated form allows for accurate quantification due to its distinct mass signature compared to non-deuterated analogs .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Similar to LC-MS, GC-MS utilizes this compound for systematic toxicological analysis. It aids in the identification of piperazine-related compounds that may contribute to poisoning cases .

Pharmacological Studies

The compound is investigated for its pharmacological properties, particularly its role as a potential psychostimulant. Research indicates that piperazine derivatives can mimic the effects of traditional stimulants and may be implicated in cases of drug abuse . The deuterated variant helps in understanding the metabolic pathways and pharmacokinetics of these substances.

Toxicology Research

This compound plays a significant role in toxicological studies aimed at understanding the effects and symptoms associated with piperazine poisoning. Studies reveal that exposure can lead to symptoms such as tachycardia, hypertension, and pupil dilation . The compound's use in toxicology helps establish correlations between clinical symptoms and specific piperazine derivatives.

Case Study 1: Detection of Piperazine Derivatives

A study highlighted the challenges in diagnosing piperazine-related poisonings due to a lack of comprehensive analytical methods. The introduction of targeted methods using deuterated standards like this compound improved detection rates significantly. The study emphasized the urgent need for rapid diagnostic tools to enhance clinical outcomes during poisoning incidents .

Case Study 2: Metabolism and Pharmacokinetics

Research focusing on the metabolism of piperazine derivatives utilized this compound to trace metabolic pathways in animal models. The findings indicated that deuteration allowed researchers to differentiate between endogenous compounds and administered substances, providing clearer insights into pharmacokinetic profiles .

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves its interaction with molecular targets in the central and autonomic nervous systems. It affects neurotransmitter pathways, leading to changes in blood pressure and smooth muscle function. The exact molecular targets and pathways involved are still under investigation, but it is known to influence serotonin and dopamine receptors .

相似化合物的比较

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride can be compared with other similar compounds such as:

1-(2-Methoxyphenyl)piperazine hydrochloride: The non-deuterated version, used for similar applications but without the deuterium labeling.

1-(4-Methoxyphenyl)piperazine hydrochloride: A structural isomer with different pharmacological properties.

1-(2,3-Dichlorophenyl)piperazine hydrochloride: Another piperazine derivative with distinct chemical and biological properties

These comparisons highlight the uniqueness of this compound, particularly its use as a deuterated reference material in research and forensic applications.

生物活性

1-(2-Methoxyphenyl)piperazine-d8 hydrochloride is a deuterated derivative of 1-(2-methoxyphenyl)piperazine, a compound that has garnered attention for its potential biological activities, particularly in neuroscience and pharmacology. The incorporation of deuterium enhances the stability and metabolic profile of the compound, making it an interesting subject for research into its biological effects and mechanisms of action.

This compound has the following chemical characteristics:

- Molecular Formula : C10H12D8ClN

- Molecular Weight : Approximately 215.76 g/mol

- CAS Number : 1093380-08-5

The presence of deuterium in the piperazine ring influences the compound's interactions with biological systems, potentially altering its pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.

Receptor Interactions

- Serotonin Receptors : The compound exhibits agonistic or antagonistic properties at different serotonin receptor subtypes. For example, studies have shown that derivatives of piperazine can interact with the 5-HT1A receptor, influencing mood and anxiety pathways .

- GABA Receptors : Similar to other piperazine derivatives, it may also interact with GABAergic pathways, contributing to its potential anxiolytic effects .

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Antidepressant Effects : Animal studies suggest that compounds in this class can exhibit antidepressant-like effects by modulating serotonergic transmission .

- Neuroprotective Properties : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .

- Antimicrobial Activity : There is evidence that piperazine derivatives can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains .

Case Studies and Research Findings

A selection of studies highlights the biological activity and potential applications of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature:

属性

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H/i6D2,7D2,8D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMVHGULHRJOEC-OEVGSOSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2OC)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。